Cas no 1207010-10-3 (2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)

2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide
- 2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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- インチ: 1S/C12H13N3O2/c1-8-5-3-4-6-10(8)12(16)13-7-11-14-9(2)15-17-11/h3-6H,7H2,1-2H3,(H,13,16)
- InChIKey: OVWITXORVYEMGH-UHFFFAOYSA-N
- ほほえんだ: C(NCC1ON=C(C)N=1)(=O)C1=CC=CC=C1C
2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5871-1965-3mg |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
1207010-10-3 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5871-1965-2mg |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
1207010-10-3 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5871-1965-2μmol |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
1207010-10-3 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5871-1965-1mg |
2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
1207010-10-3 | 1mg |
$81.0 | 2023-09-09 |
2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamideに関する追加情報
Introduction to 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide (CAS No: 1207010-10-3)
2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1207010-10-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular framework of 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of a benzamide moiety, combined with a methyl-substituted oxadiazole ring, creates a scaffold that is conducive to interactions with biological targets. This structural design has been strategically employed in the development of novel compounds aimed at modulating various cellular pathways.
In recent years, there has been growing interest in the exploration of heterocyclic compounds for their potential in drug discovery. The oxadiazole ring system, in particular, has emerged as a versatile pharmacophore due to its ability to engage with multiple biological targets. The derivative 3-methyl-1,2,4-oxadiazol-5-yl appended to the benzamide core in this compound enhances its binding affinity and selectivity, making it an attractive candidate for further investigation.
One of the most compelling aspects of 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide is its demonstrated potential in preclinical studies. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors implicated in inflammatory and infectious diseases. The methyl groups at the 2-position of the benzamide and the 3-position of the oxadiazole ring play a crucial role in modulating its pharmacokinetic profile, ensuring improved solubility and bioavailability.
The synthesis of 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies have been employed to construct the complex molecular architecture efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been utilized to form key bonds within the molecule.
The pharmacological activity of this compound has been extensively evaluated in vitro and in vivo. Studies have shown that it interacts with specific proteins and enzymes involved in disease pathways, leading to therapeutic effects. For instance, its ability to inhibit certain kinases has been linked to its potential anti-inflammatory properties. Additionally, preliminary data suggest that it may exhibit antimicrobial activity against resistant strains of bacteria.
The development of 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide as a drug candidate aligns with current trends in medicinal chemistry aimed at designing molecules with enhanced efficacy and reduced side effects. The integration of computational chemistry tools has facilitated the optimization of its structure based on virtual screening results. These approaches have allowed researchers to predict binding affinities and metabolic stability prior to experimental validation.
Future directions for research on 2-methyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide include exploring its mechanism of action in greater detail and conducting clinical trials to assess its safety and efficacy in human populations. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into tangible therapeutic benefits.
The versatility of CAS No: 1207010-10-3 makes it a valuable asset in the pharmaceutical toolkit. Its unique structural features offer opportunities for designing next-generation drugs with improved pharmacological profiles. As research continues to uncover new applications for this compound, it is expected to play an increasingly significant role in addressing unmet medical needs.
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